benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate (CAS 1919864-94-0) is a specialized pyrrolidine derivative featuring a difluoromethoxymethyl (–CH₂OCF₂H) substituent at the 3-position and a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen. The compound exists as a racemic mixture and is primarily employed as a protected intermediate or building block in medicinal chemistry.

Molecular Formula C14H17F2NO3
Molecular Weight 285.29 g/mol
CAS No. 1919864-94-0
Cat. No. B6600740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate
CAS1919864-94-0
Molecular FormulaC14H17F2NO3
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1CN(CC1COC(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17F2NO3/c15-13(16)19-10-12-6-7-17(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyBLXFEGWATGCXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-[(Difluoromethoxy)methyl]pyrrolidine-1-carboxylate (CAS 1919864-94-0): A Strategic Fluorinated Pyrrolidine Building Block for β3 Adrenergic Agonist Programs


Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate (CAS 1919864-94-0) is a specialized pyrrolidine derivative featuring a difluoromethoxymethyl (–CH₂OCF₂H) substituent at the 3-position and a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen . The compound exists as a racemic mixture and is primarily employed as a protected intermediate or building block in medicinal chemistry . Patents describe the use of hydroxymethyl pyrrolidine scaffolds in the development of β3 adrenergic receptor (β3-AR) agonists for overactive bladder and metabolic disorders, where the 3-position substituent is critical for receptor affinity and selectivity . This compound is not an active pharmaceutical ingredient itself but a synthetic precursor whose structural features—the difluoromethoxy group and the Cbz protecting group—are chosen for their distinct roles in controlling downstream pharmacological and physicochemical properties.

Why Generic Substitution of Benzyl 3-[(Difluoromethoxy)methyl]pyrrolidine-1-carboxylate with Non-Fluorinated or Alternative Cbz-Pyrrolidines Can Compromise Lead Optimization


This compound cannot be freely interchanged with non-fluorinated analogs such as benzyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, or with differently protected variants, because the –CH₂OCF₂H group introduces unique and quantifiable electronic, conformational, and metabolic properties that the –OCH₃ group cannot replicate . The Cbz group provides orthogonal protection that enables selective synthetic manipulation in complex molecular scaffolds, a capability not shared by orthogonal protecting groups (e.g., Boc or Bn) under the same reaction conditions . Substituting with a non-fluorinated building block would likely produce a lead molecule with altered target binding, different metabolic stability, and distinct pharmacokinetic profile, undermining the structure-activity relationship (SAR) established during optimization.

Quantitative Differentiation Evidence: Benzyl 3-[(Difluoromethoxy)methyl]pyrrolidine-1-carboxylate vs. Methoxy and Other Close Analogs


Lipophilicity Modulation: –CH₂OCF₂H Substituent Increases LogP by +0.5 to +1.0 Units vs. –OCH₃ in Pyrrolidine Systems

Replacing a methoxy (–OCH₃) group with a difluoromethoxy (–OCF₂H) group is a well-established bioisosteric strategy that increases lipophilicity while preserving hydrogen-bond acceptor capability. In pyrrolidine systems, experimental LogP values for 3-(difluoromethoxy)pyrrolidine range from 0.35 to 0.92, compared to approximately -0.3 for the analogous 3-methoxypyrrolidine, representing a LogP increase of +0.5 to +1.0 units . The –CH₂OCF₂H linker in the target compound further extends the spacer, positioning the difluoromethoxy group for optimal interaction with hydrophobic protein pockets while retaining conformational flexibility. This enhances passive membrane permeability and binding affinity for lipophilic target sites relative to non-fluorinated analogs .

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Enhancement: –OCF₂H Confers Resistance to O-Demethylation Relative to –OCH₃ in Hepatic Microsomal Assays

A primary metabolic vulnerability of methoxy (–OCH₃) substituents is rapid oxidative O-demethylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2), which can generate hydroxylated metabolites with altered pharmacological activity. In contrast, the difluoromethoxy (–OCF₂H) group is metabolized via a distinct defluorination pathway that is significantly slower. In a direct comparative study within the PDE4 inhibitor series, replacement of –OCH₃ with –OCF₂H led to a reduction in intrinsic clearance (Cl_int) of 40–60% in human liver microsomes, corresponding to an increase in metabolic half-life (t₁/₂) from <20 min to >40 min . While this specific compound has not been directly profiled in published microsomal stability assays, the –CH₂OCF₂H motif is expected to retain the same metabolic shielding effect conferred by the –OCF₂H group at the benzylic position .

Metabolic Stability Cytochrome P450 Pharmacokinetics

Conformational Control and Hydrogen Bond Acceptor Capacity: The –OCF₂H Group Provides a Weak H-Bond Acceptor with Tunable Polarity vs. –OCH₃ and –OCF₃

The difluoromethoxy group (–OCF₂H) can interconvert between a lipophilic conformation (fluorines oriented away from the oxygen lone pair) and a polar conformation (fluorines aligned with the oxygen), enabling this substituent to adapt to the polarity of the local protein environment. This conformational duality is not available to –OCH₃ (fixed polar conformation) or –OCF₃ (fixed lipophilic conformation). Computational studies indicate that the energy barrier for interconversion is <3 kcal/mol, allowing rapid adaptation in aqueous and lipophilic microenvironments . The –CH₂OCF₂H linker preserves this adaptive capacity while adding a methylene spacer that can further modulate the orientation of the difluoromethoxy group relative to the pyrrolidine core. In the context of β3-AR agonist design, this dual character enables the substituent to act as a weak hydrogen-bond acceptor in hydrophobic binding pockets, a feature that the –OCH₃ (stronger H-bond acceptor) and –OCF₃ (non-H-bond acceptor) analogs cannot simultaneously achieve .

Conformational Analysis Hydrogen Bonding Molecular Recognition

Protecting Group Orthogonality: Cbz Enables Selective Deprotection in the Presence of Boc, Bn, and Other Acid-Labile Groups for Sequential Functionalization

The Cbz (benzyloxycarbonyl) protecting group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions under which Boc (acid-labile, cleaved by TFA) and benzyl (Bn) ethers (also hydrogenolyzable but at different rates) remain intact or are differentially removed. A recent multigram synthesis of saturated bicyclic pyrrolidines demonstrated that strategic use of orthogonal protecting groups—Bn, Boc, and Cbz—facilitated purification and enabled selective, sequential modifications at different nitrogen positions within the same scaffold . The target compound provides the Cbz-protected pyrrolidine nitrogen while leaving the 3-position –CH₂OCF₂H group intact, enabling chemists to selectively deprotect and functionalize the pyrrolidine amine without affecting acid-sensitive or base-sensitive groups elsewhere in the molecule. This orthogonal protection capability is not possible with a Boc-protected analog, as Boc would be prematurely cleaved under acidic conditions required for other transformations .

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

High-Value Application Scenarios for Benzyl 3-[(Difluoromethoxy)methyl]pyrrolidine-1-carboxylate Based on Quantitative Evidence


β3 Adrenergic Receptor Agonist Lead Optimization for Overactive Bladder

In programs developing β3-AR agonists (e.g., mirabegron follow-on compounds), the –CH₂OCF₂H-substituted pyrrolidine core is a known key intermediate [REFS-3 in Section 1]. The difluoromethoxy group's adaptive polarity and moderate lipophilicity (ΔLogP +0.5 to +1.0 vs. –OCH₃) make it suitable for engaging the hydrophobic β3-AR binding pocket while retaining sufficient solubility for oral absorption [REFS-1, REFS-3 in Section 3]. The Cbz group allows late-stage deprotection and functionalization without disturbing acid-sensitive moieties introduced earlier in the synthetic sequence [REFS-1 in Section 3].

Kinase Inhibitor Scaffold with Enhanced Metabolic Stability

For kinase programs where the pyrrolidine moiety serves as a solubilizing or hinge-binding element, the –CH₂OCF₂H group is selected to mitigate oxidative metabolism at the benzylic position. The intrinsic clearance reduction of ≥40% predicted from PDE4 inhibitor microsomal stability data [REFS-1 in Section 3] supports its use over the –OCH₃ analog when the lead compound is expected to undergo extensive first-pass metabolism. This building block can be incorporated early to generate metabolically stable lead candidates without requiring iterative optimization cycles to address metabolic soft spots.

Fragment-Based Drug Discovery (FBDD) Library Design

The –OCF₂H group's unique combination of weak hydrogen-bond acceptor capacity (pK_BHX ~0.2–0.5) and lipophilic character, coupled with its conformational duality (energy barrier <3 kcal/mol for lipophilic/polar interconversion), makes this building block a valuable fragment for screening libraries targeting proteins with mixed hydrophobic/hydrophilic binding sites [REFS-1, REFS-2 in Section 3]. The Cbz group provides a convenient handle for purification and subsequent elaboration, enabling rapid SAR exploration around the pyrrolidine scaffold in fragment growing or merging strategies.

Orthogonal Protection Strategy in Multistep Total Synthesis

In convergent synthetic routes requiring sequential amine deprotections, the Cbz group in this compound can be removed by hydrogenolysis without affecting Boc or Fmoc protecting groups present elsewhere in the molecule [REFS-1 in Section 3]. This orthogonal deprotection capability is critical for synthesizing complex bifunctional molecules such as PROTACs, peptide-drug conjugates, or macrocyclic inhibitors, where precise control over the timing of amine unmasking directly impacts overall yield and purity.

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